Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-
CAS No.: 89101-27-9
Cat. No.: VC15341780
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89101-27-9 |
|---|---|
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2 |
| Standard InChI Key | PALXXAQBOPMQNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Physicochemical Properties
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- belongs to the class of aromatic ketones fused with benzimidazole heterocycles. Its IUPAC name, 2-(benzimidazol-1-yl)-1-phenylethanone, reflects the ethanone backbone substituted at the second carbon with a benzimidazole moiety and at the first carbon with a phenyl group. Key physicochemical parameters are summarized below:
The compound’s planar benzimidazole ring and phenyl group create a twisted molecular geometry, with intramolecular interactions influencing its reactivity and solid-state packing . Spectroscopic characterization via IR and NMR confirms the presence of carbonyl (C=O) stretches at ~1,650 cm⁻¹ and aromatic proton resonances between δ 7.2–8.5 ppm .
Synthetic Methodologies
Nucleophilic Substitution Route
The most widely reported synthesis involves reacting 2-bromo-1-phenylethanone with 1H-benzimidazole under inert conditions. A representative procedure entails:
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Dissolving 2-bromo-1-phenylethanone (4.00 g, 20.10 mmol) in dioxane-ether (8 mL).
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Adding the solution dropwise to ice-cold benzimidazole (11.87 g, 100.5 mmol) in methanol (20 mL) over 60 minutes.
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Stirring at ambient temperature for 18 hours, followed by aqueous workup and chromatographic purification (chloroform/methanol).
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Recrystallization from hexane/ethyl acetate (1:2) to yield colorless crystals (60% yield) .
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent System | Methanol/dioxane-ether |
| Temperature | 0°C → ambient |
| Reaction Time | 18 hours |
| Purification | Column chromatography (neutral silica gel) |
Alternative Pathways
While less common, routes employing Ullmann coupling or microwave-assisted synthesis have been explored for analogous benzimidazole ketones, though yields and scalability remain suboptimal compared to the nucleophilic approach .
Structural and Crystallographic Analysis
X-ray diffraction studies reveal critical insights into the compound’s molecular geometry:
Dihedral Angle and Planarity
The benzimidazole and phenyl rings exhibit a dihedral angle of 80.43°, inducing significant torsional strain. This non-coplanar arrangement arises from steric hindrance between the benzimidazole’s N-H and the phenyl ring’s ortho hydrogens .
Intermolecular Interactions
In the crystal lattice, molecules form layered networks via:
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C–H⋯N hydrogen bonds (2.52–2.65 Å) between benzimidazole N atoms and adjacent aryl C–H groups.
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C–H⋯O interactions (2.78 Å) linking carbonyl oxygen to neighboring methylene protons .
Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.210 Å, b = 11.342 Å, c = 12.876 Å |
| β Angle | 98.76° |
| Z-Value | 4 |
Computational and Spectroscopic Characterization
DFT Calculations
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level corroborates experimental bond lengths and angles within 0.02 Å and 1.5°, respectively . The HOMO-LUMO gap (4.32 eV) suggests moderate reactivity, consistent with its stability under physiological conditions .
Spectroscopic Fingerprints
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IR (KBr): ν(C=O) = 1,678 cm⁻¹, ν(N–H) = 3,420 cm⁻¹.
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole H), 7.92–7.45 (m, 9H, aromatic H), 4.97 (s, 2H, CH₂) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing protein kinase inhibitors and anthelmintic agents. Its ketone group facilitates Schiff base formation with primary amines, enabling diversity-oriented synthesis .
Material Science
Thin films of the compound exhibit nonlinear optical (NLO) properties with a second harmonic generation (SHG) efficiency 0.8× that of urea, making it a candidate for photonic devices .
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